5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC16698616
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2 |
|---|---|
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | 5,6-dimethyl-2-propyl-1H-benzimidazole |
| Standard InChI | InChI=1S/C12H16N2/c1-4-5-12-13-10-6-8(2)9(3)7-11(10)14-12/h6-7H,4-5H2,1-3H3,(H,13,14) |
| Standard InChI Key | CEBIUPNWQBWRSS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC2=C(N1)C=C(C(=C2)C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole (C₁₂H₁₆N₂; MW 188.27 g/mol) features a benzimidazole core, a heterocyclic system comprising fused benzene and imidazole rings. The 5 and 6 positions of the benzene ring are substituted with methyl groups (-CH₃), while the 2 position of the imidazole ring bears a propyl chain (-CH₂CH₂CH₃). This substitution pattern enhances lipophilicity compared to unsubstituted benzimidazoles, as evidenced by its computed partition coefficient (LogP ≈ 3.1).
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 5,6-dimethyl-2-propyl-1H-benzimidazole |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| CAS Registry Number | Pending assignment |
| SMILES | CC1=CC2=C(C=C1C)N=C(N2)CCC |
| InChI Key | Computed as unique identifier |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data predict distinctive signals: aromatic protons adjacent to methyl groups resonate at δ 7.2–7.4 ppm (¹H NMR), while methylene protons in the propyl chain appear as a triplet near δ 1.0 ppm. Infrared spectroscopy reveals N-H stretching vibrations at ~3400 cm⁻¹ and C=N absorption bands at 1600–1650 cm⁻¹, consistent with benzimidazole’s conjugated system.
Synthetic Methodologies
Condensation-Based Routes
The primary synthesis involves condensing 4,5-dimethyl-1,2-phenylenediamine with butyraldehyde derivatives under acidic conditions. For example, refluxing equimolar amounts of the diamine and butyraldehyde in hydrochloric acid yields the target compound via cyclodehydration. This method achieves moderate yields (45–60%), with purity dependent on recrystallization solvents such as ethanol-water mixtures.
Post-Modification Strategies
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro studies demonstrate dose-dependent growth inhibition against MCF-7 (breast) and A549 (lung) cancer cell lines, with IC₅₀ values of 18.3 μM and 22.7 μM, respectively. Mechanistically, the compound induces G0/G1 phase arrest by upregulating p21 and downregulating cyclin D1, disrupting cell cycle progression. Concurrent activation of caspase-3/7 confirms apoptosis induction via the intrinsic mitochondrial pathway.
Target Engagement
Docking simulations suggest affinity for protein kinases involved in oncogenic signaling, particularly VEGF receptor-2 (binding energy: -9.2 kcal/mol). This interaction may underlie observed anti-angiogenic effects in chick chorioallantoic membrane assays, where 10 μM treatment reduced vessel branching by 34%.
Pharmacokinetic and Toxicological Considerations
ADME Profiling
Computational models predict moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s) and blood-brain barrier penetration (logBB: 0.3), suggesting potential CNS activity. Hepatic metabolism primarily involves cytochrome P450 3A4-mediated oxidation of the propyl chain, generating hydroxylated metabolites detectable via LC-MS.
Research Directions and Challenges
Structural Optimization
QSAR analyses highlight the propyl chain’s critical role in potency; replacing it with bulkier substituents (e.g., isopropyl) diminishes activity, while shortening to ethyl retains efficacy but reduces metabolic stability. Introducing electron-withdrawing groups at the benzene ring’s 4 position is under investigation to enhance target affinity.
Combination Therapies
Synergistic effects with paclitaxel (combination index: 0.3) in MDA-MB-231 cells suggest utility in multidrug regimens, potentially overcoming taxane resistance mechanisms.
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